molecular formula C16H14ClN3O4 B579736 UTHFJTHTTGYGTE-UHFFFAOYSA-M CAS No. 16600-11-6

UTHFJTHTTGYGTE-UHFFFAOYSA-M

Cat. No.: B579736
CAS No.: 16600-11-6
M. Wt: 347.755
InChI Key: UTHFJTHTTGYGTE-UHFFFAOYSA-M
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Description

UTHFJTHTTGYGTE-UHFFFAOYSA-M is a chemical compound with the molecular formula C16H14ClN3O4 and a molecular weight of 347.755. This compound is known for its unique structure, which includes a quinoline ring substituted with a phenyldiazenyl group and a methyl group, forming a perchlorate salt. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of UTHFJTHTTGYGTE-UHFFFAOYSA-M typically involves the reaction of quinoline derivatives with diazonium salts under specific conditions. The reaction conditions often include acidic environments to facilitate the formation of the diazenyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

UTHFJTHTTGYGTE-UHFFFAOYSA-M undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the diazenyl group into an amine group, resulting in the formation of 1-methyl-2-aminoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where the phenyldiazenyl group is replaced by other functional groups, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

UTHFJTHTTGYGTE-UHFFFAOYSA-M has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of UTHFJTHTTGYGTE-UHFFFAOYSA-M involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

UTHFJTHTTGYGTE-UHFFFAOYSA-M can be compared with other similar compounds, such as:

    1-Methyl-2-[(E)-phenyldiazenyl]quinoline: Lacks the perchlorate group, which affects its solubility and reactivity.

    2-[(E)-Phenyldiazenyl]quinoline: Lacks the methyl group, which influences its chemical properties and biological activities.

    1-Methylquinolin-1-ium perchlorate: Lacks the diazenyl group, which significantly alters its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1-methylquinolin-1-ium-2-yl)-phenyldiazene;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N3.ClHO4/c1-19-15-10-6-5-7-13(15)11-12-16(19)18-17-14-8-3-2-4-9-14;2-1(3,4)5/h2-12H,1H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHFJTHTTGYGTE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)N=NC3=CC=CC=C3.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30723755
Record name 1-Methyl-2-[(E)-phenyldiazenyl]quinolin-1-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16600-11-6
Record name 1-Methyl-2-[(E)-phenyldiazenyl]quinolin-1-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30723755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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